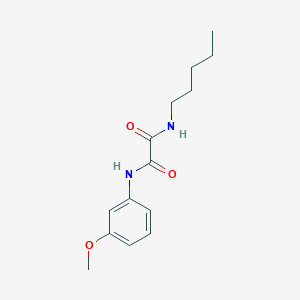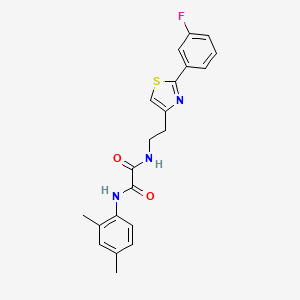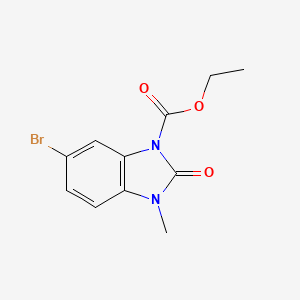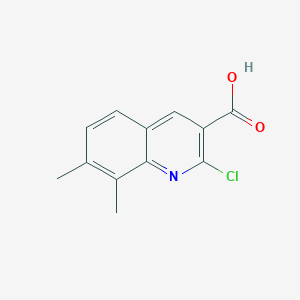![molecular formula C14H10Cl2N2O2 B2991050 N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide CAS No. 2305533-40-6](/img/structure/B2991050.png)
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic organic compound that is primarily used as a research tool to study the biological effects of pyridine-based compounds.
Mécanisme D'action
The mechanism of action of DCPP is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to modulate the activity of several key proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCPP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCPP has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
DCPP has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available in large quantities. It is also relatively stable and easy to handle. However, one limitation of using DCPP in experiments is that it may not accurately reflect the biological effects of other pyridine-based compounds.
Orientations Futures
There are several future directions for research on DCPP. One area of interest is the development of new derivatives of DCPP that may exhibit enhanced biological activity. Another area of interest is the investigation of the potential use of DCPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DCPP and its potential applications in the field of medicine.
Conclusion:
In conclusion, DCPP is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, and has potential use in the treatment of neurodegenerative disorders. While further research is needed to fully understand the mechanism of action of DCPP and its potential applications, it represents a promising area of research for the development of new therapeutic agents.
Méthodes De Synthèse
DCPP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorophenol with 3-chloro-2-hydroxypropyl pyridine to form the intermediate, which is then further reacted with acryloyl chloride to yield the final product, DCPP.
Applications De Recherche Scientifique
DCPP has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-2-13(19)18-11-4-3-7-17-14(11)20-12-6-5-9(15)8-10(12)16/h2-8H,1H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMIKJPGCAYFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid](/img/structure/B2990968.png)
![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)











